5-(2-Bromoethynyl)-4,7-dimethoxy-2H-1,3-benzodioxole
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Overview
Description
5-(2-Bromoethynyl)-4,7-dimethoxy-2H-1,3-benzodioxole: is a chemical compound characterized by its unique structure, which includes a bromoethynyl group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where a bromoethynyl reagent is reacted with a benzodioxole derivative under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can also occur, potentially converting the bromoethynyl group to other functional groups.
Substitution: The bromoethynyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives where the bromine atom is replaced by other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules .
Biology: In biological research, it can be used to study the effects of bromoethynyl groups on biological systems and their potential as bioactive molecules .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethynyl)-4,7-dimethoxy-2H-1,3-benzodioxole involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
5-(2-Bromoethynyl)-4,7-dimethoxy-2H-1,3-benzodioxole: can be compared to other benzodioxole derivatives with different substituents, such as ethynyl or vinyl groups.
Meso-formyl, vinyl, and ethynyl porphyrins: are similar in that they also contain ethynyl groups and exhibit similar reactivity.
Properties
IUPAC Name |
5-(2-bromoethynyl)-4,7-dimethoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKPZAFAUDKLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C#CBr)OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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